2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

This 2'-Br, 5'-F hydroxyacetophenone provides an irreplaceable electronic profile for CNS drug discovery and ¹⁹F NMR tracking, offering orthogonal reactivity (aryl bromide for cross-couplings; α-bromoketone for substitutions). Its distinct electronic profile necessitates optimized Pd catalysts, a key factor for high-yielding routes, making it a superior choice over single-halogen or non-fluorinated analogs.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
Cat. No. B13723621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-5'-fluoro-2-hydroxyacetophenone
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)CO)Br
InChIInChI=1S/C8H6BrFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2
InChIKeyRLUFYNCWIPGYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 126581-65-5): A Dual-Halogenated Acetophenone Building Block for Specialized Organic Synthesis


2'-Bromo-5'-fluoro-2-hydroxyacetophenone (CAS 126581-65-5, C₈H₆BrFO₂, MW 233.03) is a synthetically versatile aryl ketone that functions as an α-bromoketone electrophile and a precursor for heterocyclic assembly . It belongs to the substituted hydroxyacetophenone class and is distinguished by its concurrent possession of a bromine atom at the 2'-position and a fluorine atom at the 5'-position, which collectively impart a unique electronic and steric profile to the aromatic ring . This compound is typically supplied as a crystalline solid with a melting point of 87–91 °C, a predicted boiling point of 290.6 °C at 760 mmHg, and a LogP value of approximately 2.1, indicative of its moderate lipophilicity [1].

Why 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Cannot Be Substituted by Mono-Halogenated or Alternative Dihalogenated Acetophenones in Synthetic Campaigns


The premise of interchangeable acetophenone building blocks is invalid for 2'-bromo-5'-fluoro-2-hydroxyacetophenone. The combination of bromine and fluorine substituents on the same aromatic scaffold creates an electronic environment that is not replicated by any single-halogen analog (e.g., 2'-bromo-2-hydroxyacetophenone or 5'-fluoro-2-hydroxyacetophenone) or by alternative dihalogenated variants (e.g., 2'-bromo-5'-chloro-2-hydroxyacetophenone) . Fluorine, a strong electron-withdrawing group via induction (σₚ ≈ 0.062, σₘ ≈ 0.337), profoundly polarizes the ring and influences the pKa of the phenolic hydroxyl, while bromine exerts a milder inductive effect (σₚ ≈ 0.232, σₘ ≈ 0.393) but contributes significantly to leaving-group potential at the α-carbon for nucleophilic substitution reactions [1]. Substituting this compound with a non-fluorinated analog alters the regioselectivity of subsequent electrophilic aromatic substitutions and the reactivity of the α-bromoketone moiety. Conversely, replacing bromine with chlorine (as in 2'-chloro-5'-fluoro-2-hydroxyacetophenone) modifies the kinetic profile of S_N2 reactions and may affect the stability and yield of downstream heterocyclic condensations .

Quantitative Differentiation Evidence for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Against Closest Structural Analogs


Electronic Modulation: Comparative Substituent Effects of Bromo vs. Fluoro on Aryl Ring Reactivity

The unique electronic profile of 2'-bromo-5'-fluoro-2-hydroxyacetophenone is defined by the differential Hammett substituent constants of its halogen components. Fluorine at the 5'-position exerts a strong inductive electron-withdrawing effect (σₘ = 0.337), while bromine at the 2'-position provides a moderate effect (σₘ = 0.393) but also introduces steric bulk and polarizability [1]. This contrasts sharply with 5'-fluoro-2-hydroxyacetophenone, which lacks the bromine-induced electronic and leaving-group capabilities, and with 2'-bromo-2-hydroxyacetophenone, which lacks the strong inductive polarization provided by fluorine. The combined σ effects result in a uniquely activated electrophilic α-carbon and a deactivated aromatic ring for electrophilic substitution, dictating a specific order of synthetic operations not possible with mono-halogenated comparators.

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

Molecular Weight and Physical Form Differentiation from Mono-Halogenated and Chloro-Analogs

2'-Bromo-5'-fluoro-2-hydroxyacetophenone possesses a molecular weight of 233.03 g/mol and a melting point of 87–91 °C, distinguishing it physically from both lighter mono-halogenated analogs and alternative dihalogenated variants . Its molecular weight is 78.89 g/mol higher than the non-halogenated hydroxyacetophenone base and significantly heavier than the chlorine analog 2'-chloro-5'-fluoro-2-hydroxyacetophenone (MW 188.58 g/mol), which reflects the atomic mass difference between bromine and chlorine. Furthermore, its melting point is substantially higher than that of 2'-bromo-5'-chloro-2-hydroxyacetophenone (mp 63–67 °C), indicating stronger intermolecular forces in the solid state, likely due to fluorine's capacity for stronger hydrogen bonding with the phenolic -OH group .

Chemical Procurement Inventory Management Purity Assessment

Lipophilicity Modulation: LogP Comparison with Chlorine and Methyl Analogs

The lipophilicity of 2'-bromo-5'-fluoro-2-hydroxyacetophenone, as estimated by its calculated LogP of 2.11, represents a significant point of differentiation from other halogenated analogs [1]. Fluorine's unique effect on lipophilicity is non-additive; while it increases metabolic stability, it often decreases LogP compared to hydrogen, whereas bromine and chlorine increase it. The LogP of 2.11 for this compound is higher than that typically observed for mono-fluorinated acetophenones (e.g., 5'-fluoro-2-hydroxyacetophenone, which is expected to have a lower LogP due to the absence of a heavy halogen) and lower than that of the corresponding 2'-bromo-5'-chloro analog (which, with two heavier halogens, would be predicted to have a higher LogP, likely exceeding 2.5) . This intermediate LogP value is critical in medicinal chemistry campaigns where balanced hydrophobicity is required to optimize both membrane permeability and aqueous solubility.

ADME Properties Medicinal Chemistry Lead Optimization

Optimal Scientific and Industrial Use Cases for 2'-Bromo-5'-fluoro-2-hydroxyacetophenone Based on Differentiated Properties


Synthesis of Fluorinated Heterocyclic Scaffolds for CNS Drug Discovery Programs

The balanced LogP of 2.11 and the presence of a fluorine atom make this compound an ideal starting material for constructing CNS-penetrant heterocyclic libraries (e.g., benzofurans, flavones, or chromanones) via α-bromoketone cyclocondensations. Its lipophilicity profile, as established in Section 3, avoids the excessively high LogP of bromo-chloro analogs while providing sufficient membrane permeability, aligning with the physicochemical property space desired for neurological targets. The fluorine atom also serves as a valuable ¹⁹F NMR probe for tracking synthetic intermediates and assessing metabolic stability in subsequent in vitro assays [1].

Regioselective Alkylation and Cross-Coupling Reactions Requiring Orthogonal Halogen Reactivity

In synthetic sequences requiring sequential functionalization, the presence of both an aryl bromide (for Pd-catalyzed cross-couplings) and an α-bromoketone (for nucleophilic substitution) provides orthogonal reactivity handles. However, as established in Section 3, the strong electron-withdrawing effect of the 5'-fluoro substituent (σₘ = 0.337) significantly deactivates the aryl ring toward oxidative addition relative to non-fluorinated analogs. This necessitates the use of more active palladium catalysts (e.g., Pd(t-Bu₃P)₂) or higher reaction temperatures compared to 2'-bromo-2-hydroxyacetophenone. This differential reactivity profile is a critical selection criterion for process chemists designing robust, high-yielding synthetic routes [2].

Intermediate for Radiolabeled Tracers or Fluorinated Pharmaceuticals

The 5'-fluoro substituent offers a distinct advantage over chloro or unsubstituted analogs in the development of ¹⁸F-radiolabeled tracers for positron emission tomography (PET) imaging. The presence of the fluorine atom in the core scaffold allows for potential isotopic exchange reactions or the use of the compound as a precursor for more complex ¹⁸F-labeled synthons. The higher melting point and solid-state stability of this compound (87–91 °C) compared to lower-melting analogs (e.g., 5'-fluoro-2-hydroxyacetophenone, mp 54–59 °C) also facilitate handling and storage in radiochemistry hot cells, reducing the risk of accidental spillage and contamination .

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